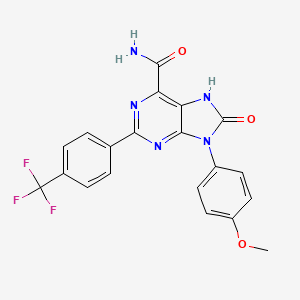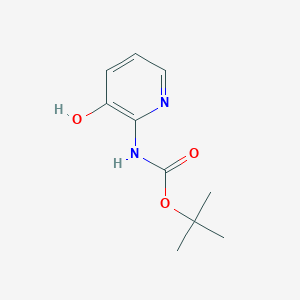
tert-Butyl (3-hydroxypyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (3-hydroxypyridin-2-yl)carbamate” is a chemical compound with the CAS Number: 902835-93-2. It has a molecular weight of 210.23 and its IUPAC name is tert-butyl (3-hydroxypyridin-2-yl)carbamate .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (3-hydroxypyridin-2-yl)carbamate” is C10H14N2O3 . The InChI code for this compound is 1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 337.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.4±3.0 kJ/mol and a flash point of 157.9±23.7 °C . The compound has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
- Jaspine B , a natural product isolated from various sponges, exhibits cytotoxic activity against human carcinoma cell lines. tert-Butyl (3-hydroxypyridin-2-yl)carbamate serves as a crucial intermediate in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, which is a key building block for jaspine B . Researchers investigate its potential as an anticancer agent and explore its mechanism of action.
- In a study related to Alzheimer’s disease, researchers treated cells with Aβ 1-42 (a peptide associated with Alzheimer’s pathology). tert-Butyl (3-hydroxypyridin-2-yl)carbamate was evaluated for its impact on TNF-α levels. Although no significant difference was observed, this highlights its relevance in neuroprotection research .
- tert-Butyl (3-hydroxypyridin-2-yl)carbamate is a versatile building block for synthesizing complex molecules. Its functional groups allow for diverse transformations, such as esterification, protection (e.g., Boc and TBS), and reduction. Medicinal chemists explore its potential in designing novel drugs .
- The synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate involves several steps, including chiral transformations. Researchers optimize these reactions to achieve high enantiomeric purity, essential for drug development .
- Researchers study the crystal structures of tert-butyl (3-hydroxypyridin-2-yl)carbamate and its polymorphs. Polymorph II, for example, crystallizes differently from the known polymorph I. Understanding these structures aids in predicting physical properties and stability .
Anticancer Research
Neuroprotection and Alzheimer’s Disease
Organic Synthesis and Medicinal Chemistry
Chiral Synthesis
Crystallography and Polymorphism
Safety and Hazards
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-Butyl (3-hydroxypyridin-2-yl)carbamate . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and exerts its effects.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-hydroxypyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSPUTQMBTUUTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-hydroxypyridin-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2777821.png)
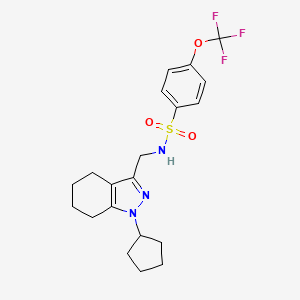

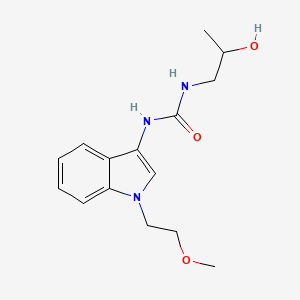

![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)
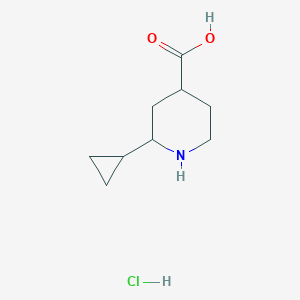
![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)
![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)
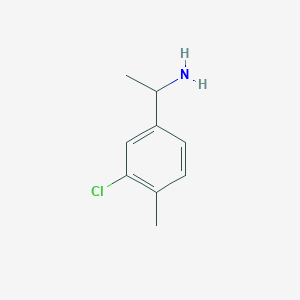
![3-methoxy-N-[2-(4-phenylbutan-2-ylsulfamoyl)ethyl]benzamide](/img/structure/B2777836.png)
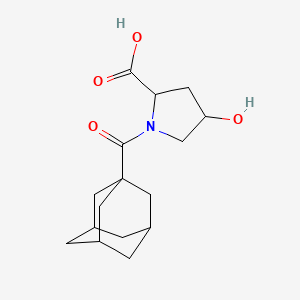
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfonyl]-1-ethanol](/img/structure/B2777840.png)
